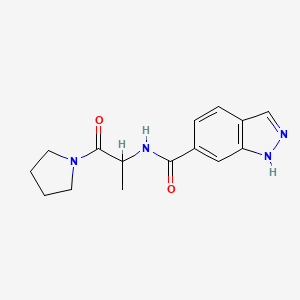
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea, also known as NTU, is a compound that has been studied for its potential use in scientific research. This urea derivative has shown promise in various fields, including medicinal chemistry and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and other tissues. 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and neurotransmitter signaling. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have neuroprotective effects in models of neurodegenerative diseases and to inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have low toxicity in animal models, making it a safe compound for use in research. However, one limitation of using 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea is its limited availability, as it is a relatively new compound that is not yet widely used in research.
Direcciones Futuras
There are several future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea, including its potential use in the development of drugs for neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea and its effects on various signaling pathways in the body. Finally, the development of new synthesis methods for 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea may help to increase its availability and facilitate further research.
Métodos De Síntesis
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea involves the reaction of naphthalene-1-carboxaldehyde with 2,2,2-trifluoroethylamine in the presence of a catalyst. The resulting product is then treated with urea to yield 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea. This method has been optimized to produce high yields of pure 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea.
Aplicaciones Científicas De Investigación
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been studied for its potential use in medicinal chemistry, particularly in the development of drugs for neurological disorders. It has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)9-19-13(20)18-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJIHXHTHVHSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)
![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)



![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)

![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)